molecular formula C24H21NO4 B1208961 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate CAS No. 70172-52-0

6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate

Cat. No.: B1208961
CAS No.: 70172-52-0
M. Wt: 387.4 g/mol
InChI Key: GSKLFVJWZBQVTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-Dipropyl-5,6-dihydroxyaminotetralin involves several steps. One common method includes the following steps :

    Preparation of 2,3,5,6,7,8-hexahydrophthalazin-1,4-dione: Sodium acetate and hydrazine hydrochloride are added to a solution of 3,4,5,6-tetrahydrophthalic anhydride in acetic acid and water.

    Cyclization: The resulting compound undergoes cyclization to form the desired tetralin structure.

    Functionalization: The tetralin structure is then functionalized with hydroxyl and amino groups to form N,N-Dipropyl-5,6-dihydroxyaminotetralin.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N-Dipropyl-5,6-dihydroxyaminotetralin undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralins.

Scientific Research Applications

N,N-Dipropyl-5,6-dihydroxyaminotetralin has numerous scientific research applications :

    Chemistry: It is used as a model compound to study the effects of dopamine receptor activation and to develop new dopamine receptor agonists.

    Biology: The compound is used to investigate the role of dopamine in various biological processes, including neurotransmission and behavior.

    Medicine: It is used in preclinical studies to develop new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in the study of dopamine receptor pharmacology.

Mechanism of Action

N,N-Dipropyl-5,6-dihydroxyaminotetralin exerts its effects by binding to dopamine receptors in the brain . It has a high affinity for both presynaptic and postsynaptic dopamine receptors, leading to the activation of these receptors and subsequent modulation of dopamine signaling pathways. The compound’s effects are mediated through the activation of adenylate cyclase and other downstream signaling pathways.

Comparison with Similar Compounds

N,N-Dipropyl-5,6-dihydroxyaminotetralin is unique compared to other dopamine receptor agonists due to its high affinity and selectivity for dopamine receptors . Similar compounds include :

    Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

    NPA (N-propylapomorphine): A potent dopamine receptor agonist used in research to study dopamine receptor pharmacology.

    DP-7-OH-ATN: A partial dopamine receptor agonist with lower efficacy compared to N,N-Dipropyl-5,6-dihydroxyaminotetralin.

N,N-Dipropyl-5,6-dihydroxyaminotetralin’s unique properties make it a valuable tool in scientific research and a potential candidate for the development of new therapeutic agents.

Properties

CAS No.

70172-52-0

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate

InChI

InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2

InChI Key

GSKLFVJWZBQVTK-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

7252-65-5

Synonyms

2-amino-6,7-dihydroxytetralin dibenzoate ester
6-amino-2,3-dihydroxy-5,6,7,8-tetrahydronaphthalene
DB-6,7-ADTN
dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene
dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene maleate
dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate (1:1)
dibenzoyl 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, maleate(+-)-isomer
dibenzoyl-2-amino-6,7-dihydroxytetralin

Origin of Product

United States

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